2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Mannopyranoside
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Overview
Description
2,4-Dinitrophenyl 2-deoxy-2-fluoro-beta-D-mannopyranoside: is an organic compound belonging to the class of o-glycosyl compounds. These compounds are characterized by a sugar group bonded through one carbon to another group via an O-glycosidic bond . This compound is a small molecule with a molecular formula of C12H13FN2O9 and a molecular weight of 348.238 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitrophenyl 2-deoxy-2-fluoro-beta-D-mannopyranoside typically involves the glycosylation of a suitable mannopyranoside derivative with 2,4-dinitrophenyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, forming various oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The fluorine atom in the mannopyranoside moiety can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products:
Oxidation: Various nitro-oxidized products.
Reduction: Amino derivatives.
Substitution: Azido or thio-substituted mannopyranosides.
Scientific Research Applications
Chemistry: 2,4-Dinitrophenyl 2-deoxy-2-fluoro-beta-D-mannopyranoside is used as a substrate in enzymatic studies to investigate the activity of glycosidases and other carbohydrate-processing enzymes .
Biology: In biological research, this compound is used to study the mechanisms of carbohydrate metabolism and the role of specific enzymes in these processes .
Industry: In the industrial sector, it can be used in the synthesis of other complex carbohydrates and glycosylated compounds .
Mechanism of Action
The mechanism of action of 2,4-dinitrophenyl 2-deoxy-2-fluoro-beta-D-mannopyranoside involves its interaction with specific enzymes such as beta-mannosidase. The compound acts as a substrate, and its glycosidic bond is hydrolyzed by the enzyme, leading to the release of the 2,4-dinitrophenyl group and the formation of the corresponding mannopyranoside . This process is crucial for studying enzyme kinetics and the role of glycosidases in various biological pathways .
Comparison with Similar Compounds
- 2,4-Dinitrophenyl 2-deoxy-2-fluoro-beta-D-glucopyranoside
- 2,4-Dinitrophenyl 2-deoxy-2-fluoro-beta-D-galactopyranoside
- 2,4-Dinitrophenyl 2-deoxy-2-fluoro-beta-D-xylopyranoside
Uniqueness: 2,4-Dinitrophenyl 2-deoxy-2-fluoro-beta-D-mannopyranoside is unique due to its specific mannopyranoside structure, which makes it a valuable tool for studying mannose-specific enzymes and pathways. Its fluorine substitution also provides distinct chemical properties that can be exploited in various research and industrial applications .
Properties
Molecular Formula |
C12H13FN2O9 |
---|---|
Molecular Weight |
348.24 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6S)-6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H13FN2O9/c13-9-11(18)10(17)8(4-16)24-12(9)23-7-2-1-5(14(19)20)3-6(7)15(21)22/h1-3,8-12,16-18H,4H2/t8-,9+,10-,11-,12-/m1/s1 |
InChI Key |
UFSBFVZQJZMIOU-IYKVGLELSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)F |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)F |
Origin of Product |
United States |
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